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molecular formula C15H10ClNO2SD4 B602609 rac-Clopidogrel-d4 Carboxylic Acid CAS No. 1246814-52-7

rac-Clopidogrel-d4 Carboxylic Acid

Cat. No. B602609
M. Wt: 311.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652140B2

Procedure details

50.0 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and 74.6 g of α-bromo-(2-chlorophenyl)acetic acid were successively added to a mixture of 275 ml of water and 75 ml of methanol, and the resulting solution was cooled to below 10° C. while stirring. 63.9 g of 85.0% KOH dissolved in 142 ml of water was slowly added to the above solution while maintaining the temperature at below 15° C. The resulting transparent solution was heated to 40° C. and stirred at that temperature for 3 hrs. The pH of the reaction solution was adjusted to 3.5 with 6N—HCl, cooled to room temperature and stirred for 2 hrs. Then, the reaction mixture was further cooled to below 5° C. and stirred for 2 hrs. The precipitated crystals were filtered, washed sequentially with 150 ml of water and 100 ml of n-hexane, and dried at 40° C. to obtain 81.7 g of the title compound (yield: 88%) as a white-yellow monohydrate.
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
74.6 g
Type
reactant
Reaction Step Two
Name
Quantity
275 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
63.9 g
Type
reactant
Reaction Step Three
Name
Quantity
142 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=[CH:3]1.Br[CH:12]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:22])[C:13]([OH:15])=[O:14].[OH-].[K+].Cl>O.CO>[Cl:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH:12]([N:7]1[CH2:8][CH2:9][C:10]2[S:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[C:13]([OH:15])=[O:14] |f:0.1,3.4|

Inputs

Step One
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
Cl.S1C=CC=2CNCCC21
Name
Quantity
74.6 g
Type
reactant
Smiles
BrC(C(=O)O)C1=C(C=CC=C1)Cl
Name
Quantity
275 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
63.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
142 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled to below 10° C.
ADDITION
Type
ADDITION
Details
was slowly added to the above solution
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at below 15° C
STIRRING
Type
STIRRING
Details
stirred at that temperature for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was further cooled to below 5° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
WASH
Type
WASH
Details
washed sequentially with 150 ml of water and 100 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C(=O)O)N1CC2=C(CC1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 81.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07652140B2

Procedure details

50.0 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and 74.6 g of α-bromo-(2-chlorophenyl)acetic acid were successively added to a mixture of 275 ml of water and 75 ml of methanol, and the resulting solution was cooled to below 10° C. while stirring. 63.9 g of 85.0% KOH dissolved in 142 ml of water was slowly added to the above solution while maintaining the temperature at below 15° C. The resulting transparent solution was heated to 40° C. and stirred at that temperature for 3 hrs. The pH of the reaction solution was adjusted to 3.5 with 6N—HCl, cooled to room temperature and stirred for 2 hrs. Then, the reaction mixture was further cooled to below 5° C. and stirred for 2 hrs. The precipitated crystals were filtered, washed sequentially with 150 ml of water and 100 ml of n-hexane, and dried at 40° C. to obtain 81.7 g of the title compound (yield: 88%) as a white-yellow monohydrate.
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
74.6 g
Type
reactant
Reaction Step Two
Name
Quantity
275 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
63.9 g
Type
reactant
Reaction Step Three
Name
Quantity
142 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=[CH:3]1.Br[CH:12]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:22])[C:13]([OH:15])=[O:14].[OH-].[K+].Cl>O.CO>[Cl:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH:12]([N:7]1[CH2:8][CH2:9][C:10]2[S:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[C:13]([OH:15])=[O:14] |f:0.1,3.4|

Inputs

Step One
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
Cl.S1C=CC=2CNCCC21
Name
Quantity
74.6 g
Type
reactant
Smiles
BrC(C(=O)O)C1=C(C=CC=C1)Cl
Name
Quantity
275 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
63.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
142 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled to below 10° C.
ADDITION
Type
ADDITION
Details
was slowly added to the above solution
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at below 15° C
STIRRING
Type
STIRRING
Details
stirred at that temperature for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was further cooled to below 5° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
WASH
Type
WASH
Details
washed sequentially with 150 ml of water and 100 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C(=O)O)N1CC2=C(CC1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 81.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07652140B2

Procedure details

50.0 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and 74.6 g of α-bromo-(2-chlorophenyl)acetic acid were successively added to a mixture of 275 ml of water and 75 ml of methanol, and the resulting solution was cooled to below 10° C. while stirring. 63.9 g of 85.0% KOH dissolved in 142 ml of water was slowly added to the above solution while maintaining the temperature at below 15° C. The resulting transparent solution was heated to 40° C. and stirred at that temperature for 3 hrs. The pH of the reaction solution was adjusted to 3.5 with 6N—HCl, cooled to room temperature and stirred for 2 hrs. Then, the reaction mixture was further cooled to below 5° C. and stirred for 2 hrs. The precipitated crystals were filtered, washed sequentially with 150 ml of water and 100 ml of n-hexane, and dried at 40° C. to obtain 81.7 g of the title compound (yield: 88%) as a white-yellow monohydrate.
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
74.6 g
Type
reactant
Reaction Step Two
Name
Quantity
275 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
63.9 g
Type
reactant
Reaction Step Three
Name
Quantity
142 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=[CH:3]1.Br[CH:12]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:22])[C:13]([OH:15])=[O:14].[OH-].[K+].Cl>O.CO>[Cl:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH:12]([N:7]1[CH2:8][CH2:9][C:10]2[S:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[C:13]([OH:15])=[O:14] |f:0.1,3.4|

Inputs

Step One
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
Cl.S1C=CC=2CNCCC21
Name
Quantity
74.6 g
Type
reactant
Smiles
BrC(C(=O)O)C1=C(C=CC=C1)Cl
Name
Quantity
275 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
63.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
142 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled to below 10° C.
ADDITION
Type
ADDITION
Details
was slowly added to the above solution
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at below 15° C
STIRRING
Type
STIRRING
Details
stirred at that temperature for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was further cooled to below 5° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
WASH
Type
WASH
Details
washed sequentially with 150 ml of water and 100 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C(=O)O)N1CC2=C(CC1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 81.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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